molecular formula C18H16BrN3OS B303561 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303561
M. Wt: 402.3 g/mol
InChI Key: FEDBZLUWLISWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a member of the cyclopenta[b]thiophene family and has been shown to have a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve yields and reduce the number of steps involved. Another area of research could focus on identifying the specific enzymes that this compound inhibits and how this inhibition leads to its various biological effects. Additionally, further studies could be conducted to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves a multi-step process. The first step involves the preparation of 5-bromo-2-methylthiophene-3-carboxylic acid, which is then converted to 5-bromo-2-methylthiophene-3-carboxylic acid hydrazide. This hydrazide is then reacted with 4-bromo-2-methylphenyl isothiocyanate to form the desired product.

Scientific Research Applications

3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential treatment for various types of cancer.

properties

Product Name

3-amino-N-(4-bromo-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.3 g/mol

IUPAC Name

6-amino-N-(4-bromo-2-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C18H16BrN3OS/c1-9-7-11(19)5-6-13(9)21-17(23)16-15(20)12-8-10-3-2-4-14(10)22-18(12)24-16/h5-8H,2-4,20H2,1H3,(H,21,23)

InChI Key

FEDBZLUWLISWIX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=CC4=C(CCC4)N=C3S2)N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N

Origin of Product

United States

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